

Application Notes and Protocols: THK-523 in Transgenic Mouse Models of Tauopathy

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Compound of Interest

Compound Name: THK-523

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These application notes provide a comprehensive overview of the use of **THK-523**, a quinoline derivative, as an imaging agent for tau pathology in preclinical transgenic mouse models of tauopathy. The following sections detail the quantitative binding characteristics of [18F]**THK-523**, experimental protocols for its application, and a workflow for its use in in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of [18F]**THK-523**.

Table 1: In Vitro Binding Affinity of [18F]**THK-523** to Synthetic Tau and A β Fibrils

Fibril Type	Binding Site	Dissociation Constant (Kd) (nM)	Maximum Binding Capacity (Bmax) (pmol/mg protein)
Tau (K18 Δ K280)	High-affinity	1.7	0.23
Low-affinity	250	2.1	
A β 1-42	Single site	17.5	0.45

Data compiled from studies on synthetic protein fibrils.[\[1\]](#)

Table 2: In Vivo Micro-Positron Emission Tomography (PET) Imaging of [18F]THK-523 in Transgenic Mice

Mouse Model	Genotype	Age	Brain Retention of [18F]THK-523 (%ID/g) at 30 min post-injection	Comparison
rTg4510	Tau Transgenic	6 months	~1.2	48% higher than wild-type littermates (P < 0.007) [1] [2] [3] [4]
CamKII	Wild-Type	6 months	~0.8	N/A
APP/PS1	A β Transgenic	-	~0.8	No significant difference compared to wild-type littermates

This data highlights the significantly higher retention of [18F]THK-523 in the brains of tau transgenic mice compared to their wild-type littermates and amyloid plaque-bearing mice.

Experimental Protocols

In Vitro Binding Assays

This protocol is designed to determine the binding affinity and selectivity of [18F]THK-523 to synthetic tau and amyloid- β fibrils.

Materials:

- [18F]THK-523 radioligand
- Synthetic K18 Δ K280 tau fibrils

- Synthetic A β 1-42 fibrils
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Glass fiber filters
- Scintillation vials and fluid
- Gamma counter

Procedure:

- Prepare serial dilutions of unlabeled **THK-523** for competition assays.
- Incubate a fixed concentration of [^{18}F]**THK-523** with synthetic tau or A β fibrils in PBS containing BSA.
- For competition assays, add increasing concentrations of unlabeled **THK-523** to the incubation mixture.
- Incubate at room temperature for a specified time to reach equilibrium.
- Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold PBS to remove non-specific binding.
- Measure the radioactivity retained on the filters using a gamma counter.
- Analyze the data using non-linear regression to determine the K_d and B_{max} values.

In Vitro Autoradiography

This protocol allows for the visualization of [^{18}F]**THK-523** binding to tau pathology in brain tissue sections.

Materials:

- Cryostat-sectioned brain tissue from transgenic and wild-type mice (10-20 μm thickness)
- **[18F]THK-523** radioligand
- Incubation buffer (e.g., PBS with 0.1% BSA)
- Washing buffers (e.g., cold PBS)
- Phosphor imaging plates or autoradiography film
- Phosphor imaging system or film developer

Procedure:

- Thaw and pre-incubate the brain sections in incubation buffer.
- Incubate the sections with a solution of **[18F]THK-523** in incubation buffer.
- Wash the sections in a series of cold washing buffers to remove non-specifically bound radioligand.
- Rinse the sections in distilled water.
- Dry the sections under a stream of cold air.
- Expose the labeled sections to a phosphor imaging plate or autoradiography film.
- Acquire and analyze the autoradiographic images.

In Vivo Micro-PET Imaging

This protocol details the procedure for performing in vivo imaging of **[18F]THK-523** in transgenic mouse models.

Materials:

- **[18F]THK-523** radioligand
- Transgenic mice (e.g., rTg4510) and wild-type littermates

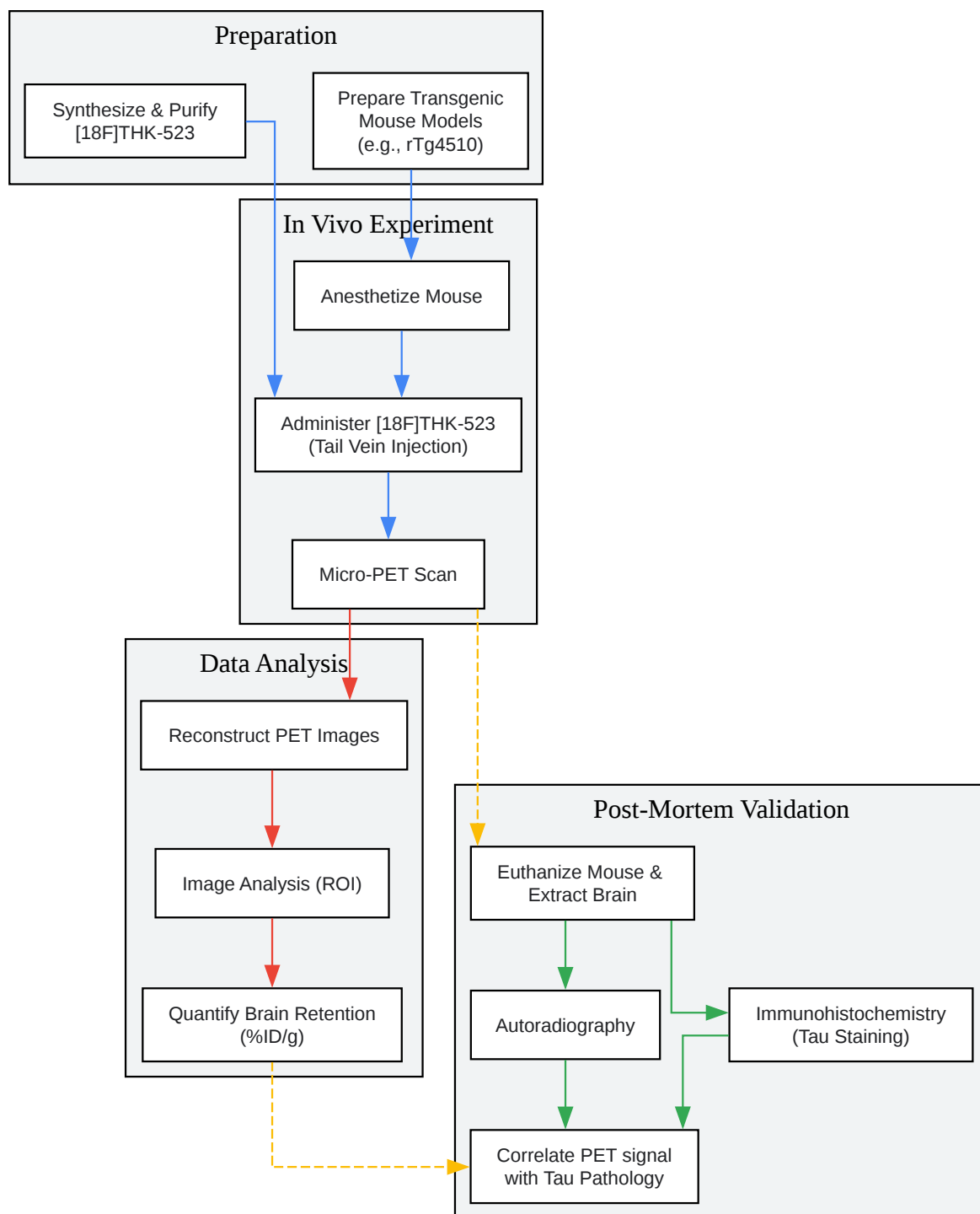
- Anesthesia (e.g., isoflurane)
- Micro-PET scanner
- Tail vein catheter
- Saline solution

Procedure:

- Anesthetize the mouse and place it on the scanner bed.
- Insert a catheter into the tail vein for radiotracer injection.
- Administer a bolus injection of [18F]**THK-523** via the tail vein catheter.
- Acquire dynamic PET scan data over a specified period (e.g., 60 minutes).
- Reconstruct the PET images using appropriate algorithms.
- Perform image analysis by drawing regions of interest (ROIs) on the brain to generate time-activity curves and calculate radiotracer uptake (e.g., as % injected dose per gram of tissue - %ID/g).

Visualizations

Experimental Workflow for In Vivo THK-523 Application



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Caption: Experimental workflow for **THK-523** application in mice.

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